4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole

描述

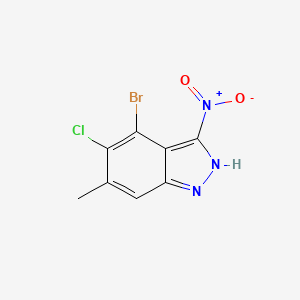

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring) with four substituents: bromine at position 4, chlorine at position 5, methyl at position 6, and a nitro group at position 3 (Figure 1).

属性

分子式 |

C8H5BrClN3O2 |

|---|---|

分子量 |

290.50 g/mol |

IUPAC 名称 |

4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole |

InChI |

InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12) |

InChI 键 |

MLEKOFHRXPVZPQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Stepwise Functionalization of the Indazole Core

Starting Material Selection: The synthesis often begins from a suitably substituted aniline or nitrobenzene derivative, for example, 2-bromo-4-fluorotoluene or 5-nitro-1H-indazole, which can be further functionalized to introduce the desired substituents.

Lithiation and Formylation: A key step involves lithiation of the aromatic ring using lithium diisopropylamide (LDA) at low temperatures (-78 °C) followed by reaction with dimethylformamide to introduce formyl groups, as demonstrated in the preparation of 4-bromo-5-methyl-1H-indazole.

Methoxylamine and Ring Closure: Subsequent reaction with methoxylamine hydrochloride and potassium carbonate leads to oxime formation, which upon treatment with hydrazine hydrate undergoes ring closure to form the indazole ring.

Halogenation and Nitration

Selective Bromination: Bromination at specific positions on the indazole ring is achieved by slow addition of bromine in dimethylformamide (DMF) under nitrogen atmosphere at low temperatures (-5 °C to 0 °C), followed by warming to 35-40 °C for several hours to complete the reaction. This method has been used for 3-bromo-5-nitro-1H-indazole and can be adapted for related compounds.

Nitration: Nitration of methyl-substituted intermediates can be performed using mixed acid systems; however, traditional methods using sulfuric and nitric acid generate large amounts of waste and pose safety risks. Alternative milder nitration conditions or stepwise introduction of nitro groups are preferred for environmental and yield considerations.

Introduction of Chlorine and Methyl Groups

Chlorination: Chlorine substitution at the 5-position can be introduced via electrophilic aromatic substitution using chlorinating agents under controlled conditions, or by starting from appropriately chlorinated precursors.

Methylation: The methyl group at the 6-position can be introduced either by starting from methyl-substituted aromatics or via methylation reactions on the indazole ring using methylating agents.

Purification and Characterization

The crude products are typically purified by recrystallization or chromatographic methods.

Characterization includes 1H-NMR, 13C-NMR, GC, and HPLC to confirm the structure and purity of the final compound.

Example Synthetic Scheme (Adapted from Related Literature)

Analytical Data and Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H, 13C, and 15N NMR data for indazole derivatives with nitro and methyl substituents have been reported, showing characteristic chemical shifts and coupling constants that confirm substitution patterns.

For example, proton signals for aromatic hydrogens adjacent to nitro and halogen substituents appear downfield (7.0–9.0 ppm), with coupling constants indicating substitution positions.

Chromatographic Analysis

Reaction Optimization

The use of lithium diisopropylamide concentration (2.0 M in THF), reaction temperature (-78 °C), and reaction time (1-2 h) were optimized to maximize yield and minimize by-products.

Bromination reactions require strict temperature control and slow addition of bromine to avoid over-bromination or side reactions.

Summary of Preparation Method Analysis

| Aspect | Details | Comments |

|---|---|---|

| Starting materials | 2-bromo-4-fluorotoluene, 5-nitro-1H-indazole | Readily available precursors |

| Key reagents | Lithium diisopropylamide, dimethylformamide, bromine, hydrazine hydrate | Common reagents in organic synthesis |

| Reaction conditions | Low temperature (-78 °C to -5 °C), inert atmosphere (N2) | Critical for regioselectivity and yield |

| Yield | Up to 87.6% in key steps | Improved over traditional methods |

| Purification | Extraction, recrystallization, chromatography | Ensures high purity |

| Environmental considerations | Avoidance of harsh nitration acids in improved methods | Reduces waste and hazards |

科学研究应用

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

3-Bromo-6-chloro-5-nitro-1H-indazole (CAS 1000342-41-5)

- Substituents : Bromine (position 3), chlorine (position 6), nitro (position 5).

- Key Differences : The nitro group at position 5 (benzene ring) vs. position 3 (pyrazole ring) in the target compound. This alters electronic distribution, as the nitro group at position 3 is meta to the pyrazole nitrogen, increasing electron withdrawal near the reactive NH group.

- Properties : Molecular weight = 276.5 g/mol (C₇H₃BrClN₃O₂). Higher melting point (>200°C inferred from similar nitro-substituted indazoles) due to strong intermolecular interactions .

4-Bromo-6-nitro-1H-indazole (CAS 885518-54-7)

- Substituents : Bromine (position 4), nitro (position 6).

- Key Differences: Lacks chlorine and methyl groups but shares a bromo-nitro substitution pattern.

- Properties : Molecular weight = 257.0 g/mol (C₇H₄BrN₃O₂). Purity ≥95% (HPLC), indicating stability under analytical conditions .

5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1)

- Substituents : Bromine (position 5), nitro (position 4).

- Key Differences : Bromine and nitro groups are adjacent on the benzene ring, creating a highly polarized structure. This contrasts with the target compound’s chloro and methyl groups at positions 5 and 6, which may reduce steric strain.

- Properties : Molecular weight = 257.0 g/mol (C₇H₄BrN₃O₂). Available in 97% purity, suggesting synthetic feasibility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Purity |

|---|---|---|---|---|

| Target Compound* | ~319.4 | Not reported | 4-Br, 5-Cl, 6-Me, 3-NO₂ | N/A |

| 3-Bromo-6-chloro-5-nitro-1H-indazole | 276.5 | >200 | 3-Br, 6-Cl, 5-NO₂ | 95% |

| 4-Bromo-6-nitro-1H-indazole | 257.0 | Not reported | 4-Br, 6-NO₂ | ≥95% |

| 5-Bromo-4-nitro-1H-indazole | 257.0 | Not reported | 5-Br, 4-NO₂ | 97% |

*Inferred from analogs; exact data unavailable.

Key Observations :

- Melting Points : Nitro-substituted indazoles (e.g., ) typically exhibit high melting points (>200°C) due to strong dipole-dipole interactions and hydrogen bonding.

- Solubility: Methyl groups (e.g., position 6 in the target compound) may enhance lipophilicity compared to non-methylated analogs, affecting solubility in organic solvents .

生物活性

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an indazole core with various substituents that impact its biological activity.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been studied for its ability to inhibit specific cancer-related pathways, particularly in cancers characterized by mutations in the KRAS gene.

Case Study:

In a study focusing on compounds that inhibit KRAS G12C mutations, this compound was identified as a potent inhibitor. The compound demonstrated the ability to form irreversible covalent bonds with the cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state. This mechanism disrupts downstream signaling pathways crucial for cancer cell proliferation .

The mechanism of action involves binding to specific molecular targets within cancer cells. The compound's structural features allow it to interact with various enzymes and receptors, leading to altered cellular processes.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how different substituents on the indazole ring affect biological activity. The following table summarizes key findings related to the IC50 values (concentration required to inhibit 50% of target activity) of various derivatives compared to this compound.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-Bromo-5-chloro-6-methyl-3-nitro | KRAS G12C | ~100 |

| Compound A | EGFR T790M | 5.3 |

| Compound B | FGFR1 | <4.1 |

| Compound C | Aurora A/B | ~30 |

This table illustrates that while 4-Bromo-5-chloro-6-methyl-3-nitro shows promising activity against KRAS G12C, other compounds exhibit even more potent effects against different targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。